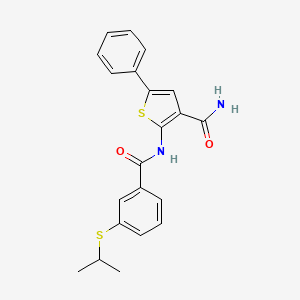

![molecular formula C18H16N4O5S2 B2838935 (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-15-1](/img/structure/B2838935.png)

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

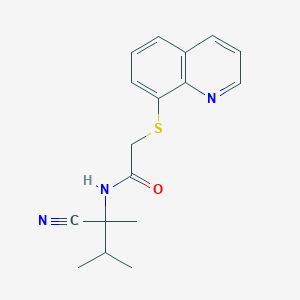

This compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and a nitrogen atom), and several functional groups including a cyano group (-CN), an acrylamido group (-NHCOCH=CH2), and a carboxylate ester group (-COOEt). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where two molecules are joined together with the loss of a small molecule. In this case, the molecule could potentially be synthesized through a series of reactions involving a thiophene derivative, a pyridine derivative, and an acrylamide derivative .Scientific Research Applications

Heterocyclic Chemistry and Synthesis

This compound is involved in the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry and materials science. For example, cyanoacetamide derivatives have been used as key intermediates in the synthesis of benzothiophenes, showcasing the utility of cyanoacetamide in heterocyclic chemistry to produce compounds with potential antitumor and antioxidant activities (Bialy & Gouda, 2011). Furthermore, polymer-supported systems have been developed for catalytic reactions, illustrating the role of such compounds in enhancing the efficiency of catalytic processes (Sivakumar & Phani, 2011).

Catalysis and Photophysical Properties

The compound's framework has facilitated the synthesis of novel thieno[2,3-b]pyridine derivatives with carefully investigated spectral-fluorescent properties. This suggests its potential application in the development of materials with specific photophysical characteristics, which could be beneficial in optoelectronic devices or as fluorescent markers in biological studies (Ershov et al., 2019).

Biologically Active Molecules

In the realm of pharmaceuticals and bioactive molecules, derivatives of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have shown promise. A study synthesized and evaluated novel compounds for their antioxidant and anti-inflammatory activities, highlighting the potential therapeutic applications of these molecules (Madhavi & Sreeramya, 2017). Additionally, the exploration of these derivatives in anticancer research indicates their potential efficacy against sensitive and multidrug-resistant leukemia cells, pointing towards their possible use in cancer treatment (Al-Trawneh et al., 2021).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 3-cyano-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S2/c1-2-27-18(24)21-8-7-12-13(9-19)17(29-14(12)10-21)20-15(23)5-3-11-4-6-16(28-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKLVSQJLAHXNM-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)

![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)

![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2838871.png)

![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)